

A Comprehensive Technical Guide to 5-Methoxy-2-oxoindoline-3-carbaldehyde

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Compound of Interest

Compound Name: 5-Methoxy-2-oxoindoline-3-carbaldehyde

Cat. No.: B1487474

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Introduction: **5-Methoxy-2-oxoindoline-3-carbaldehyde** is a highly functionalized heterocyclic compound built upon the privileged 2-oxindole scaffold. This unique molecular architecture, featuring reactive aldehyde and electron-donating methoxy functionalities, establishes it as a valuable and versatile intermediate in synthetic organic chemistry. Its significance is particularly pronounced in the field of medicinal chemistry, where it serves as a crucial building block for the synthesis of complex bioactive molecules. Researchers leverage this compound's reactivity to develop novel therapeutic agents, particularly in the realms of oncology, anti-inflammatory medicine, and neuropharmacology.^[1] This guide provides an in-depth examination of its chemical identity, synthesis, and applications for professionals in research and drug development.

Section 1: Nomenclature and Chemical Identity

The precise identification of a chemical entity is foundational for scientific rigor. The structural nuances of this molecule are captured in its formal nomenclature and identifying codes.

IUPAC Name: 5-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde

Common Synonyms:

- 3-Formyl-5-methoxy-2-oxindole
- 5-Methoxy-2-indolone-3-carboxaldehyde

Physicochemical Properties and Identifiers

The key properties of **5-Methoxy-2-oxoindoline-3-carbaldehyde** are summarized below, providing essential data for experimental design and safety assessments.

Identifier	Value	Reference
CAS Number	52508-88-0	[1] [2]
Molecular Formula	C ₁₀ H ₉ NO ₃	[1] [3]
Molecular Weight	191.19 g/mol	[1] [3]
Appearance	Yellow solid	[1]
Purity	≥ 95% (NMR)	[1]
Storage Conditions	Store at 0-8°C	[1]

Section 2: Synthesis via Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of **5-Methoxy-2-oxoindoline-3-carbaldehyde** is the Vilsmeier-Haack reaction.[\[4\]](#)[\[5\]](#)[\[6\]](#) This powerful formylation technique is exceptionally well-suited for electron-rich aromatic and heteroaromatic systems, such as the 5-methoxy-2-oxindole precursor.

Causality of the Vilsmeier-Haack Reaction

The reaction's efficacy hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, typically phosphorus oxychloride (POCl₃).[\[6\]](#)[\[7\]](#) The electron-donating methoxy group on the oxindole ring activates the aromatic system, while the endocyclic amide nitrogen directs the electrophilic attack to the C3 position, making the formylation both regioselective and efficient.

Reaction Mechanism

The synthesis proceeds through a well-established, three-stage mechanism:

- Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus center of POCl_3 . A subsequent cascade of electron movements results in the elimination of a dichlorophosphate anion and the formation of the highly electrophilic chloroiminium cation, which is the active formylating agent.
- Electrophilic Aromatic Substitution: The C3 position of 5-methoxy-2-oxindole, existing in tautomeric equilibrium with its enol form, acts as a nucleophile and attacks the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the benzene ring.
- Hydrolysis: Aromatization is restored, and the resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup. This final step liberates the aldehyde and regenerates DMF, yielding the target product, **5-Methoxy-2-oxoindoline-3-carbaldehyde**.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety.

Materials and Reagents:

- 5-Methoxy-2-oxindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3), freshly distilled
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Crushed ice
- Anhydrous magnesium sulfate
- Round-bottom flask, two-necked
- Dropping funnel
- Magnetic stirrer and stir bar

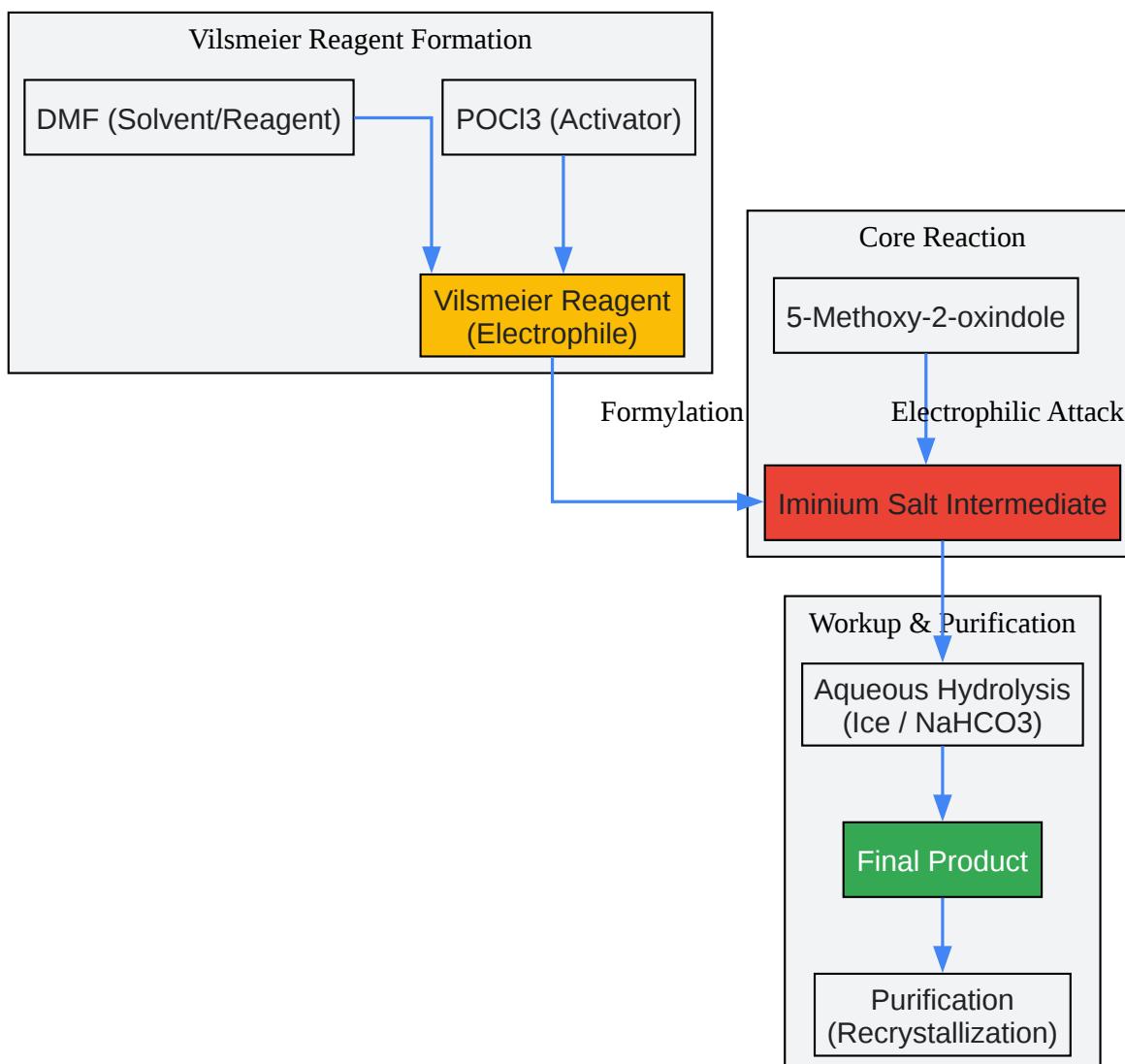
- Ice bath

Procedure:

- Reagent Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask to 0°C using an ice bath.
 - Causality: Cooling is critical to control the highly exothermic reaction between DMF and POCl_3 , preventing degradation and side reactions.
- Vilsmeier Reagent Formation: Add POCl_3 dropwise to the cooled DMF with vigorous stirring over 30-40 minutes.^[8] Maintain the temperature at 0-5°C throughout the addition.^[8] Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
- Substrate Addition: Dissolve the starting material, 5-methoxy-2-oxindole, in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture.
- Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a temperature between 60-80°C for 5-8 hours, monitoring progress by Thin Layer Chromatography (TLC).^[8]
 - Insight: The optimal temperature and time depend on the substrate's reactivity; heating drives the electrophilic substitution to completion.^[4]
- Workup and Quenching: Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice and saturated sodium bicarbonate solution with vigorous stirring.
 - Trustworthiness: This step hydrolyzes the intermediate iminium salt and neutralizes the acidic reaction conditions. The slow addition is crucial to manage the effervescence and exothermic nature of the quench.
- Isolation: The product often precipitates as a solid. Isolate the crude product by vacuum filtration, washing thoroughly with cold water. If the product remains in solution, perform an extraction with a suitable organic solvent like DCM or ethyl acetate.

- Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the final, pure **5-Methoxy-2-oxoindoline-3-carbaldehyde**.

Visualization of Synthetic Workflow



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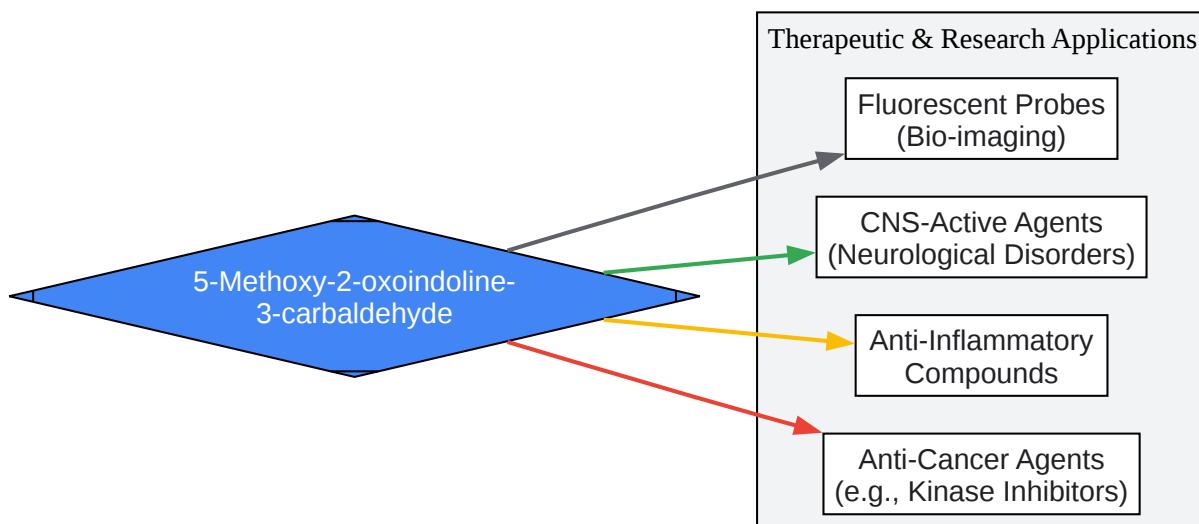
Caption: Vilsmeier-Haack synthesis workflow.

Section 3: Applications in Research and Drug Development

The 2-oxindole core is a well-established "privileged scaffold" in medicinal chemistry, and the addition of methoxy and aldehyde groups makes this particular derivative a powerful starting point for creating diverse molecular libraries.[9]

- **Anti-Cancer Drug Design:** The compound is a key intermediate for synthesizing kinase inhibitors. The oxindole scaffold can mimic the hydrogen bonding pattern of ATP, enabling compounds to bind to the active sites of kinases involved in cancer cell proliferation. It is used to develop agents with potential anti-cancer properties.[1] The methoxy group, in particular, has been shown in related indole structures to enhance anticancer activity.[10]
- **Anti-Inflammatory Agents:** Indole derivatives, including those with a 5-methoxy substitution, are known to be precursors for molecules with significant anti-inflammatory effects.[11] This compound serves as a starting point for developing inhibitors of inflammatory pathways.[1]
- **Central Nervous System (CNS) Agents:** The structural similarity of the indole core to neurotransmitters like serotonin makes its derivatives prime candidates for neurological drug discovery.[12] This compound is utilized in synthesizing potential treatments for neurological disorders.[1]
- **Fluorescent Probes:** The aldehyde group provides a reactive handle for conjugation reactions. This allows for the attachment of fluorophores or other reporter molecules, making it a useful precursor for creating fluorescent probes for real-time biological imaging and diagnostics.[1]

Visualization of Application Pathways

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Caption: Key application pathways from the core scaffold.

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